molecular formula C14H19NO2S B2596223 7-Methyl-2-(4-methylphenyl)sulfonyl-2-azaspiro[3.3]heptane CAS No. 2310098-85-0

7-Methyl-2-(4-methylphenyl)sulfonyl-2-azaspiro[3.3]heptane

Cat. No. B2596223
CAS RN: 2310098-85-0
M. Wt: 265.37
InChI Key: VHQPBCARZYHJEM-UHFFFAOYSA-N
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Description

7-Methyl-2-(4-methylphenyl)sulfonyl-2-azaspiro[3.3]heptane is a chemical compound that belongs to the class of spirocyclic compounds. It is commonly referred to as MS-245, and it has been found to have potential applications in various scientific research fields.

Mechanism of Action

The mechanism of action of MS-245 is not fully understood. However, it has been proposed that MS-245 may inhibit the activity of certain enzymes involved in cancer cell growth and inflammation. MS-245 has also been found to modulate the activity of certain neurotransmitters, which may contribute to its antidepressant and anxiolytic effects.
Biochemical and Physiological Effects:
MS-245 has been found to have various biochemical and physiological effects. It has been found to induce cell cycle arrest and apoptosis in cancer cells. MS-245 has also been found to reduce the production of pro-inflammatory cytokines and chemokines, which contribute to inflammation. Additionally, MS-245 has been found to modulate the activity of certain neurotransmitters, which may contribute to its antidepressant and anxiolytic effects.

Advantages and Limitations for Lab Experiments

One advantage of using MS-245 in lab experiments is its high purity and stability. MS-245 has been synthesized with high yields and purity, which makes it suitable for use in lab experiments. However, one limitation of using MS-245 in lab experiments is its limited solubility in aqueous solutions, which may affect its bioavailability and efficacy.

Future Directions

There are several future directions for the research on MS-245. One direction is to further investigate its anticancer properties and its potential use in cancer therapy. Another direction is to explore its potential use as an anti-inflammatory agent and its mechanisms of action in reducing inflammation. Additionally, further research is needed to understand the mechanisms of action of MS-245 in modulating neurotransmitter activity and its potential use as an antidepressant and anxiolytic agent.

Synthesis Methods

The synthesis method of MS-245 involves the reaction of 4-methylbenzenesulfonyl chloride with 7-methyl-2-aminospiro[3.3]heptane in the presence of a base. The resulting intermediate is then treated with an acid to yield the final product, MS-245. The synthesis method has been optimized to achieve high yields and purity of the compound.

Scientific Research Applications

MS-245 has been found to have potential applications in various scientific research fields. It has been studied for its anticancer properties, and it has been found to inhibit the growth of cancer cells in vitro and in vivo. MS-245 has also been studied for its potential use as an anti-inflammatory agent and has been found to reduce inflammation in animal models. Additionally, MS-245 has been studied for its potential use as an antidepressant and has been found to have anxiolytic and antidepressant effects in animal models.

properties

IUPAC Name

7-methyl-2-(4-methylphenyl)sulfonyl-2-azaspiro[3.3]heptane
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H19NO2S/c1-11-3-5-13(6-4-11)18(16,17)15-9-14(10-15)8-7-12(14)2/h3-6,12H,7-10H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VHQPBCARZYHJEM-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1CCC12CN(C2)S(=O)(=O)C3=CC=C(C=C3)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H19NO2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

265.37 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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